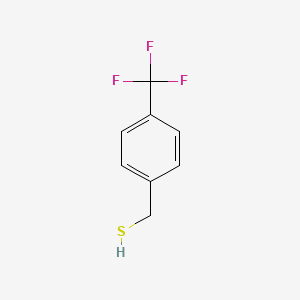

4-(Trifluoromethyl)phenylmethanethiol

Description

The exact mass of the compound 4-(Trifluoromethyl)phenylmethanethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethyl)phenylmethanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)phenylmethanethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLFVTOOYVXCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375764 | |

| Record name | 4-(trifluoromethyl)benzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108499-24-7 | |

| Record name | 4-(trifluoromethyl)benzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)phenyl]methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(Trifluoromethyl)phenylmethanethiol

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)phenylmethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 4-(Trifluoromethyl)phenylmethanethiol, a crucial building block in the development of various pharmaceutical and agrochemical compounds. The trifluoromethyl group imparts unique properties, such as increased metabolic stability and lipophilicity, making this thiol derivative a compound of significant interest. This document outlines two principal synthetic pathways, starting from either 4-(trifluoromethyl)benzyl bromide or 4-(trifluoromethyl)benzaldehyde. Detailed experimental protocols, based on established chemical transformations, are provided to facilitate its synthesis in a laboratory setting.

Introduction

4-(Trifluoromethyl)phenylmethanethiol, also known as 4-(trifluoromethyl)benzyl mercaptan, is an important organosulfur compound. The presence of the trifluoromethyl moiety at the para position of the phenyl ring significantly influences the molecule's electronic properties and reactivity. This guide details the most common and effective methods for its preparation, offering step-by-step experimental procedures and a summary of the quantitative data associated with these syntheses.

Synthetic Pathways

Two primary and reliable synthetic routes for the preparation of 4-(Trifluoromethyl)phenylmethanethiol have been identified:

-

Route 1: Nucleophilic substitution of 4-(trifluoromethyl)benzyl bromide with a sulfur nucleophile.

-

Route 2: Reduction of 4-(trifluoromethyl)benzaldehyde to the corresponding benzyl alcohol, followed by conversion to the thiol.

The following sections provide detailed experimental protocols for each route.

Route 1: From 4-(Trifluoromethyl)benzyl Bromide

This is the more direct approach and can be accomplished using either sodium hydrosulfide or thiourea followed by hydrolysis.

This method involves the direct displacement of the bromide ion by the hydrosulfide ion.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: To this solution, add a solution of sodium hydrosulfide (NaSH) (1.1 - 1.5 eq) in water. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as diethyl ether or dichloromethane.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4-(Trifluoromethyl)phenylmethanethiol.

Quantitative Data Summary (Route 1, Method A)

| Parameter | Value | Reference |

| Starting Material | 4-(Trifluoromethyl)benzyl bromide | General knowledge |

| Reagent | Sodium Hydrosulfide (NaSH) | General knowledge |

| Typical Solvent | Ethanol/Water | General knowledge |

| Reaction Temperature | 40-60 °C | General knowledge |

| Reaction Time | 2-6 hours | General knowledge |

| Reported Yield | >80% (typical for similar reactions) | Based on analogous reactions |

This two-step, one-pot procedure involves the formation of an isothiouronium salt, which is subsequently hydrolyzed to the thiol. This method is often preferred as it avoids the direct handling of odorous sodium hydrosulfide.

Experimental Protocol:

-

Formation of Isothiouronium Salt: Dissolve 4-(trifluoromethyl)benzyl bromide (1.0 eq) and thiourea (1.0 - 1.1 eq) in a suitable solvent like ethanol or acetone. The mixture is heated to reflux for 1-3 hours to form the S-[4-(trifluoromethyl)benzyl]isothiouronium bromide salt.

-

Hydrolysis: After cooling the reaction mixture, a solution of a strong base, such as sodium hydroxide (2.0 - 3.0 eq) in water, is added. The mixture is then heated to reflux for an additional 1-2 hours to hydrolyze the isothiouronium salt.

-

Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 1-2.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude thiol is then purified by vacuum distillation.[1]

Quantitative Data Summary (Route 1, Method B)

| Parameter | Value | Reference |

| Starting Material | 4-(Trifluoromethyl)benzyl bromide | [1] |

| Reagents | Thiourea, Sodium Hydroxide | [1] |

| Typical Solvent | Ethanol | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 2-5 hours (total) | [1] |

| Reported Yield | High (typical for this reaction type) | [1] |

Route 2: From 4-(Trifluoromethyl)benzaldehyde

This route involves a two-step process: reduction of the aldehyde to an alcohol, followed by conversion of the alcohol to the thiol.

Experimental Protocol:

Step 1: Reduction of 4-(Trifluoromethyl)benzaldehyde

-

Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Reducing Agent Addition: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) (0.25 - 0.5 eq) portion-wise.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-(trifluoromethyl)benzyl alcohol.

Step 2: Conversion of 4-(Trifluoromethyl)benzyl Alcohol to Thiol

This conversion can be achieved via a two-step process involving the formation of the corresponding benzyl halide (as in Route 1) or through a Mitsunobu reaction with thioacetic acid followed by hydrolysis. A more direct conversion can be achieved using Lawesson's reagent, although this is less common for simple benzyl alcohols. The most straightforward continuation is the conversion to the bromide followed by the procedures in Route 1.

-

Conversion to Bromide: React the 4-(trifluoromethyl)benzyl alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent like diethyl ether or dichloromethane.

-

Thiol Formation: The resulting 4-(trifluoromethyl)benzyl bromide can then be converted to the thiol using either Method A or Method B as described in Route 1.

Quantitative Data Summary (Route 2)

| Parameter | Step 1: Reduction | Step 2: Conversion to Thiol | Reference |

| Starting Material | 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzyl alcohol | General knowledge |

| Reagents | Sodium Borohydride | PBr₃ then NaSH or Thiourea/NaOH | General knowledge |

| Typical Solvent | Methanol/Ethanol | Diethyl Ether then Ethanol | General knowledge |

| Reaction Temperature | 0 °C to Room Temp. | Varies | General knowledge |

| Reported Yield | High (>90%) | High (overall for two steps) | General knowledge |

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Caption: Synthetic workflow for Route 1 from 4-(Trifluoromethyl)benzyl bromide.

Caption: Synthetic workflow for Route 2 from 4-(Trifluoromethyl)benzaldehyde.

Safety Considerations

-

Thiols: 4-(Trifluoromethyl)phenylmethanethiol, like other thiols, is expected to have a strong, unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood.

-

Reagents: Handle all reagents, especially sodium hydrosulfide, thiourea, sodium borohydride, and phosphorus tribromide, with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Inert Atmosphere: When necessary, the use of an inert atmosphere is crucial to prevent the oxidation of the thiol product to the corresponding disulfide.

Conclusion

The can be readily achieved through well-established synthetic transformations. The choice of starting material, either 4-(trifluoromethyl)benzyl bromide or 4-(trifluoromethyl)benzaldehyde, will likely depend on commercial availability and cost. The methods outlined in this guide provide robust and high-yielding pathways to this valuable synthetic intermediate, which is of significant interest to the pharmaceutical and agrochemical industries. Careful execution of the experimental procedures and adherence to safety protocols are essential for the successful synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)phenylmethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 4-(Trifluoromethyl)phenylmethanethiol, a key intermediate in the development of various pharmaceuticals and agrochemicals. The protocol is based on established methods for the synthesis of benzyl mercaptans, adapted for this specific fluorinated analogue.

Core Synthesis Pathway

The most common and reliable method for the synthesis of 4-(Trifluoromethyl)phenylmethanethiol involves the nucleophilic substitution of a halogen on the benzylic carbon of 4-(trifluoromethyl)benzyl halide with a sulfur-containing nucleophile. Two primary routes are presented here, utilizing either thiourea or sodium hydrosulfide as the sulfur source. The starting material for both methods is 4-(trifluoromethyl)benzyl bromide.

Method 1: Synthesis via S-alkylation of Thiourea and Subsequent Hydrolysis

This two-step, one-pot synthesis is a widely used method for the preparation of mercaptans from alkyl halides. It proceeds through the formation of a stable isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired thiol.

Reaction Scheme:

Caption: Synthesis of 4-(Trifluoromethyl)phenylmethanethiol via the isothiouronium salt intermediate.

A detailed protocol for the synthesis of the parent compound, benzyl mercaptan, which can be adapted for 4-(trifluoromethyl)phenylmethanethiol, is provided below.[1]

Materials and Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

-

4-(Trifluoromethyl)benzyl bromide

-

Thiourea

-

95% Ethanol

-

5 N Sodium hydroxide solution

-

2 N Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

Procedure:

Step 1: Formation of the Isothiouronium Salt

-

In a round-bottomed flask, combine 1 mole of 4-(trifluoromethyl)benzyl bromide with 1.1 moles of thiourea.

-

Add 50 mL of 95% ethanol to the flask.

-

Heat the mixture to reflux and maintain for 6 hours.

-

Allow the reaction mixture to cool to room temperature, which should result in the crystallization of the S-(4-(trifluoromethyl)benzyl)isothiouronium bromide salt.

-

Collect the salt by filtration.

Step 2: Hydrolysis to the Thiol

-

Transfer the collected isothiouronium salt to a two-necked flask.

-

Add 300 mL of 5 N sodium hydroxide solution.

-

Heat the mixture to reflux for 2 hours under a slow stream of nitrogen.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with 2 N hydrochloric acid.

-

The 4-(trifluoromethyl)phenylmethanethiol will separate as an oily layer.

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

For purification, the product can be fractionally distilled under vacuum in a nitrogen atmosphere.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-(Trifluoromethyl)benzyl bromide | - |

| Reagents | Thiourea, 95% Ethanol, 5N NaOH, 2N HCl | [1] |

| Molar Ratio (Bromide:Thiourea) | 1 : 1.1 | [1] |

| Reaction Time (Step 1) | 6 hours | [1] |

| Reaction Temperature (Step 1) | Reflux | [1] |

| Reaction Time (Step 2) | 2 hours | [1] |

| Reaction Temperature (Step 2) | Reflux | [1] |

| Reported Yield (for Benzyl Mercaptan) | 70% | [1] |

Note: The yield for the synthesis of 4-(trifluoromethyl)phenylmethanethiol may vary due to the electronic effects of the trifluoromethyl group.

Method 2: Synthesis via Nucleophilic Substitution with Sodium Hydrosulfide

An alternative method involves the direct reaction of 4-(trifluoromethyl)benzyl bromide with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH). This method avoids the isolation of the isothiouronium salt intermediate.

Reaction Scheme:

Caption: Direct synthesis of 4-(Trifluoromethyl)phenylmethanethiol using sodium hydrosulfide.

A patented method for the preparation of benzyl mercaptan using an alkali metal hydrosulfide salt provides a basis for this synthesis.[2]

-

Reaction Temperature: The reaction is typically initiated at a lower temperature (e.g., 50 °C) and then raised to a higher temperature (e.g., 80 °C) to drive the reaction to completion.[2]

-

Atmosphere: The reaction is best conducted under a hydrogen sulfide atmosphere to minimize the formation of the disulfide byproduct.[2]

-

Concentration of Hydrosulfide: The initial concentration of the hydrosulfide salt solution can influence the reaction rate, with an optimal concentration of around 15% by weight being reported for benzyl chloride.[2]

-

Solvent: The reaction is preferably carried out in an aqueous system.[2]

Quantitative Data for Benzyl Mercaptan Synthesis:

| Parameter | Value | Reference |

| Starting Material | Benzyl halide (chloride or bromide) | [2] |

| Reagent | Alkali metal hydrosulfide (e.g., NaSH) | [2] |

| Initial Temperature | ~50 °C | [2] |

| Final Temperature | ~80 °C | [2] |

| Initial Hydrosulfide Concentration | 5% - 30% by weight (15% optimal) | [2] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-(Trifluoromethyl)phenylmethanethiol.

Caption: General experimental workflow for the synthesis of 4-(Trifluoromethyl)phenylmethanethiol.

Safety Considerations

-

Thiols: Benzyl mercaptans have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Reagents: 4-(Trifluoromethyl)benzyl bromide is a lachrymator and corrosive. Sodium hydroxide and hydrochloric acid are corrosive. Thiourea is a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Hydrogen Sulfide: The reaction with sodium hydrosulfide may release toxic hydrogen sulfide gas. Proper scrubbing and ventilation are essential.

This guide provides a comprehensive overview of the synthesis of 4-(Trifluoromethyl)phenylmethanethiol. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and safety procedures.

References

An In-depth Technical Guide to the Preparation of 4-(Trifluoromethyl)phenylmethanethiol from 4-(Trifluoromethyl)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 4-(Trifluoromethyl)phenylmethanethiol, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the conversion of the readily available starting material, 4-(trifluoromethyl)benzyl bromide. This document details the prevalent synthetic methodologies, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications.

Executive Summary

The synthesis of 4-(Trifluoromethyl)phenylmethanethiol from 4-(trifluoromethyl)benzyl bromide is most commonly and efficiently achieved through a two-step process involving the formation of an S-benzylisothiouronium salt, followed by its alkaline hydrolysis. An alternative, more direct approach involves the reaction of the benzyl bromide with a hydrosulfide salt. Both methods offer distinct advantages and are detailed herein. The isothiouronium salt pathway is often favored due to the use of stable, odorless reagents and typically provides high yields of the desired thiol.

Synthetic Pathways

Two primary synthetic routes have been identified for the preparation of 4-(Trifluoromethyl)phenylmethanethiol from 4-(trifluoromethyl)benzyl bromide.

Route 1: The S-Benzylisothiouronium Salt Intermediate Pathway

This is a widely adopted and reliable two-step method for the synthesis of thiols from alkyl halides.[1] The first step involves the reaction of 4-(trifluoromethyl)benzyl bromide with thiourea to form the stable and odorless S-(4-(trifluoromethyl)benzyl)isothiouronium bromide intermediate. The subsequent step is the hydrolysis of this salt under basic conditions to yield the target thiol.

Reaction Workflow: Isothiouronium Salt Pathway

Caption: Isothiouronium salt pathway for thiol synthesis.

Route 2: Direct Nucleophilic Substitution with Hydrosulfide

This method offers a more direct, one-step approach to the desired thiol. It involves the direct nucleophilic substitution of the bromide ion in 4-(trifluoromethyl)benzyl bromide with a hydrosulfide anion (SH⁻), typically from a salt like sodium hydrosulfide (NaSH).[2] While more direct, this method requires the handling of potentially odorous and reactive hydrosulfide reagents.

Reaction Workflow: Direct Hydrosulfide Pathway

Caption: Direct synthesis of thiol via hydrosulfide.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of benzyl thiols, which can be extrapolated for the synthesis of 4-(trifluoromethyl)phenylmethanethiol.

| Parameter | Route 1: Isothiouronium Salt | Route 2: Direct Hydrosulfide | Reference |

| Starting Material | 4-(Trifluoromethyl)benzyl bromide | 4-(Trifluoromethyl)benzyl bromide | - |

| Reagents | 1. Thiourea2. Base (e.g., NaOH, Na₂CO₃) | Sodium Hydrosulfide (NaSH) | [1][2] |

| Solvent | Ethanol, Methanol, or Water | Ethanol or DMF | [1][3] |

| Reaction Time | Step 1: 1-6 hoursStep 2: 1-2 hours | 8-10 hours | [1][3] |

| Temperature | Reflux | Room Temperature to 50°C | [1][3] |

| Typical Yield | ~70% (for benzyl thiol) | >80% (general halides) | [1][3] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of benzyl thiols and are expected to be highly applicable for the preparation of 4-(trifluoromethyl)phenylmethanethiol.

Protocol 1: Synthesis via S-Benzylisothiouronium Salt

This protocol is divided into two distinct steps: the formation of the isothiouronium salt and its subsequent hydrolysis.

Step 1: Preparation of S-(4-(Trifluoromethyl)benzyl)isothiouronium Bromide

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)benzyl bromide (1.0 eq) and thiourea (1.1 eq).

-

Solvent Addition: Add 95% ethanol as the solvent (approximately 2-3 mL per gram of benzyl bromide).

-

Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 6 hours, and the progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature, which should induce the crystallization of the S-(4-(trifluoromethyl)benzyl)isothiouronium bromide salt. Collect the solid product by filtration and wash with a small amount of cold ethanol. The salt can be used in the next step without further purification.[1]

Step 2: Hydrolysis to 4-(Trifluoromethyl)phenylmethanethiol

-

Reaction Setup: Place the S-(4-(trifluoromethyl)benzyl)isothiouronium bromide (1.0 eq) in a two-necked flask fitted with a reflux condenser and an inlet for an inert gas (e.g., nitrogen).

-

Base Addition: Add a solution of 5 N sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) (approximately 3 mL per gram of the salt).

-

Reaction: Heat the mixture to reflux under a slow stream of nitrogen for 2 hours. The thiol will separate as an oil.

-

Work-up: Cool the reaction mixture to room temperature and carefully acidify with 2 N hydrochloric acid (HCl). Separate the organic layer containing the thiol.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and purify the product by vacuum distillation to obtain 4-(trifluoromethyl)phenylmethanethiol.[1] A yield of approximately 70% can be expected for the analogous benzyl thiol synthesis.[1]

Protocol 2: Direct Synthesis with Sodium Hydrosulfide

This protocol describes a one-step synthesis of the target thiol.

-

Reaction Setup: To a two-necked flask under a nitrogen atmosphere, add 4-(trifluoromethyl)benzyl bromide (1.0 eq) and N,N-dimethylformamide (DMF) as the solvent (approximately 2.5-4 mL per mmol of halide).

-

Reagent Addition: Add sodium hydrosulfide (NaSH) (1.0-2.0 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (typically 5-10 mol%).

-

Reaction: Stir the reaction mixture at room temperature for 8-10 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, add water to the mixture and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the desired 4-(trifluoromethyl)phenylmethanethiol.[3] Yields for similar reactions are reported to be above 80%.[3]

Conclusion

The preparation of 4-(trifluoromethyl)phenylmethanethiol from 4-(trifluoromethyl)benzyl bromide can be effectively achieved by two primary methods. The formation of an S-benzylisothiouronium salt followed by hydrolysis is a robust and reliable method that avoids the use of malodorous reagents in the initial step. The direct reaction with sodium hydrosulfide offers a more streamlined, one-pot synthesis. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for handling certain reagents. The provided protocols offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)phenylmethanethiol

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

CAS Number: 108499-24-7

Synonyms: 4-(Trifluoromethyl)benzyl mercaptan, [4-(Trifluoromethyl)phenyl]methanethiol

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)phenylmethanethiol, a fluorinated organic compound of interest in various research and development sectors, particularly in medicinal chemistry and materials science. The inclusion of the trifluoromethyl group significantly influences the compound's physicochemical and biological properties.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-(Trifluoromethyl)phenylmethanethiol is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data where critical.

| Property | Value | Source |

| CAS Number | 108499-24-7 | Alfa Chemistry[1] |

| Molecular Formula | C₈H₇F₃S | Alfa Chemistry[1] |

| Molecular Weight | 192.20 g/mol | ChemicalBook[2] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |

| Boiling Point | 207.8 ± 35.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.253 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 9.04 ± 0.10 (Predicted) | ChemicalBook[2] |

| Storage Temperature | Room Temperature, Sealed in dry | ChemicalBook[2] |

Safety and Handling

4-(Trifluoromethyl)phenylmethanethiol is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes the key GHS hazard statements and precautionary measures.

| Hazard Category | GHS Hazard Statement | Precautionary Statements |

| Acute Toxicity, Oral | H301: Toxic if swallowed | P264, P270, P301+P310, P321, P330, P405, P501 |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | P280, P302+P352, P312, P322, P361, P363, P405, P501 |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | P261, P271, P280, P304+P340, P311, P321, P403+P233, P405, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

Source: ChemicalBook[2]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)phenylmethanethiol

While a specific detailed protocol for the synthesis of 4-(Trifluoromethyl)phenylmethanethiol was not found in the immediate search results, a general and common method for the preparation of benzyl mercaptans involves the reaction of the corresponding benzyl halide with a sulfur nucleophile. A plausible synthetic route is outlined below.

Logical Synthesis Workflow

Caption: A logical workflow for the synthesis of 4-(Trifluoromethyl)phenylmethanethiol.

General Experimental Steps (Hypothetical based on similar syntheses):

-

Reaction Setup: To a solution of 4-(Trifluoromethyl)benzyl bromide in a suitable solvent such as ethanol or dimethylformamide (DMF), add a slight molar excess of a sulfur source like sodium hydrosulfide (NaSH) or thiourea.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(Trifluoromethyl)phenylmethanethiol.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

Proposed Analytical Workflow

Caption: A standard workflow for the analytical characterization of 4-(Trifluoromethyl)phenylmethanethiol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural elucidation. The ¹H NMR would show characteristic peaks for the aromatic protons, the methylene protons adjacent to the sulfur, and the thiol proton. The ¹⁹F NMR would confirm the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the S-H bond, C-H bonds (aromatic and aliphatic), and the C-F bonds of the trifluoromethyl group.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are used to assess the purity of the final product.

Applications in Drug Development and Research

While specific biological activities or drug development applications for 4-(Trifluoromethyl)phenylmethanethiol are not extensively documented in publicly available literature, the presence of the 4-(trifluoromethyl)phenyl moiety is significant in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Potential Research Areas:

-

Enzyme Inhibition: Thiol-containing compounds can act as inhibitors of various enzymes, particularly metalloenzymes or those with cysteine residues in their active sites. The electron-withdrawing nature of the trifluoromethyl group could modulate the reactivity of the thiol.

-

Scaffold for Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The thiol group provides a handle for various chemical modifications.

-

Materials Science: Mercaptans are known to bind to the surface of noble metals, making this compound a candidate for the functionalization of nanoparticles and surfaces.

Signaling Pathway Hypothesis

Given the reactivity of thiols, it is plausible that 4-(Trifluoromethyl)phenylmethanethiol or its derivatives could interact with signaling pathways that are sensitive to redox modulation.

Caption: A hypothetical signaling pathway interaction for 4-(Trifluoromethyl)phenylmethanethiol.

This diagram illustrates a potential mechanism where the thiol group of the compound could interact with redox-sensitive cysteine residues on proteins, thereby modulating their function and impacting downstream signaling cascades involved in cellular processes like proliferation, inflammation, and apoptosis. This remains a hypothesis pending experimental validation.

References

physical and chemical properties of 4-(Trifluoromethyl)phenylmethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Trifluoromethyl)phenylmethanethiol, a key building block in medicinal chemistry and drug discovery. This document details its characteristics, synthesis, and spectroscopic profile, offering valuable insights for its application in research and development.

Chemical and Physical Properties

4-(Trifluoromethyl)phenylmethanethiol, also known as 4-(trifluoromethyl)benzyl mercaptan, is a sulfur-containing organic compound. The presence of the trifluoromethyl group significantly influences its physicochemical properties, making it a valuable synthon in the design of novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for methyl and chloro groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3]

Table 1: Physical and Chemical Properties of 4-(Trifluoromethyl)phenylmethanethiol

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃S | [4] |

| Molecular Weight | 192.2 g/mol | [4] |

| CAS Number | 108499-24-7 | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point (Predicted) | 207.8 ± 35.0 °C | [4] |

| Density (Predicted) | 1.253 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 9.04 ± 0.10 | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |

Synthesis and Experimental Protocols

The synthesis of 4-(Trifluoromethyl)phenylmethanethiol typically involves the reaction of a suitable starting material, such as 4-(trifluoromethyl)benzyl chloride, with a source of sulfur. A general and adaptable method is the reaction with a hydrosulfide salt.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenylmethanethiol

This protocol is based on the general synthesis of benzyl mercaptans and is adapted for this specific compound.[5]

Materials:

-

4-(Trifluoromethyl)benzyl chloride

-

Sodium hydrosulfide (NaSH) or Ammonium hydrosulfide (NH₄SH)

-

Aqueous solution (e.g., water or an alcohol/water mixture)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: In a closed reactor suitable for handling reactions under autogenous pressure, dissolve ammonium hydrosulfide in an aqueous solution.[5] The molar ratio of the hydrosulfide to 4-(trifluoromethyl)benzyl chloride should be at least 1, and preferably between 1.05 and 1.5.[5]

-

Addition of Starting Material: Add 4-(trifluoromethyl)benzyl chloride to the hydrosulfide solution. The addition should be carried out at a temperature below 80°C.[5]

-

Reaction: After the addition is complete, heat the reaction mixture to a temperature between 80°C and 100°C.[5] Maintain this temperature for 1 to 3 hours to ensure the reaction goes to completion.[5]

-

Work-up: After cooling the reaction mixture, separate the aqueous and organic phases. The organic phase contains the crude 4-(Trifluoromethyl)phenylmethanethiol.

-

Purification:

-

Wash the organic phase with water to remove any remaining inorganic salts.

-

Dry the organic phase over a suitable drying agent like anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

-

Diagram 1: Synthesis and Purification Workflow

Caption: A logical workflow for the synthesis and purification of 4-(Trifluoromethyl)phenylmethanethiol.

Spectroscopic Data

The structural confirmation of 4-(Trifluoromethyl)phenylmethanethiol is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of related compounds and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for 4-(Trifluoromethyl)phenylmethanethiol

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.3-7.6 ppm. - Methylene protons (-CH₂-): A singlet or doublet (if coupled to the thiol proton) around δ 3.7 ppm. - Thiol proton (-SH): A triplet (if coupled to the methylene protons) or a broad singlet around δ 1.7 ppm. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 125-145 ppm. The carbon attached to the CF₃ group will show a quartet due to C-F coupling. - Methylene carbon (-CH₂-): A signal around δ 28 ppm. - Trifluoromethyl carbon (-CF₃): A quartet around δ 124 ppm. |

| IR Spectroscopy | - S-H stretch: A weak absorption band around 2550-2600 cm⁻¹. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C-H stretch (aliphatic): Bands below 3000 cm⁻¹. - C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region. - C-F stretch: Strong absorption bands in the 1000-1400 cm⁻¹ region.[6] |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 192. - Characteristic fragmentation patterns including the loss of the thiol group and fragmentation of the benzyl moiety. |

Reactivity and Applications in Drug Development

The chemical reactivity of 4-(Trifluoromethyl)phenylmethanethiol is primarily dictated by the thiol group and the trifluoromethyl-substituted aromatic ring.

-

Thiol Group Reactivity: The thiol group is nucleophilic and can participate in various reactions, including alkylation, acylation, and oxidation to form disulfides.[7][8] This reactivity makes it a versatile handle for introducing the 4-(trifluoromethyl)benzyl moiety into larger molecules. In drug design, the thiol group can be used to form covalent bonds with specific amino acid residues (e.g., cysteine) in target proteins, leading to potent and selective inhibitors.[9]

-

Role of the Trifluoromethyl Group: The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry.[10][11] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug molecule's properties:

-

Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.[1][3]

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[3][11]

-

Binding Affinity: The electronic properties of the CF₃ group can alter the pKa of nearby functional groups and influence non-covalent interactions with the target protein, often leading to increased binding affinity and potency.[3]

-

Diagram 2: Role in Drug Discovery

Caption: The dual role of 4-(Trifluoromethyl)phenylmethanethiol in drug discovery.

Safety and Handling

4-(Trifluoromethyl)phenylmethanethiol is considered hazardous. Appropriate safety precautions must be taken during handling and storage.

-

Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[4]

It is essential to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

This technical guide provides a foundational understanding of 4-(Trifluoromethyl)phenylmethanethiol for its effective and safe use in research and drug development. The unique combination of a reactive thiol group and the advantageous properties of the trifluoromethyl moiety makes it a valuable tool for the synthesis of novel and improved therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. 4-TRIFLUOROMETHYLBENZYL MERCAPTAN | 108499-24-7 [chemicalbook.com]

- 5. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]

- 6. m-Trifluoromethylbenzyl mercaptan [webbook.nist.gov]

- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Spectroscopic Profile of 4-(Trifluoromethyl)phenylmethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-(trifluoromethyl)phenylmethanethiol. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols, and provides logical workflows for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for 4-(trifluoromethyl)phenylmethanethiol, the following tables present predicted values and data from closely related structural analogs. These values serve as a robust reference for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show characteristic signals for the aromatic protons, the methylene protons, and the thiol proton. The aromatic region is expected to display a typical AA'BB' system due to the para-substitution.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to CH₂SH) | ~ 7.4 | d | ~ 8.0 |

| Ar-H (ortho to CF₃) | ~ 7.6 | d | ~ 8.0 |

| CH₂ | ~ 3.8 | d | ~ 7.5 |

| SH | ~ 1.8 | t | ~ 7.5 |

Note: The chemical shift of the thiol proton (SH) can be highly variable and is dependent on concentration, solvent, and temperature.

1.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals from the trifluoromethyl group, the aromatic carbons, and the methylene carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| CF₃ | ~ 124 | q | ~ 272 |

| C-CF₃ | ~ 130 | q | ~ 32 |

| Ar-C (ortho to CH₂SH) | ~ 129 | s | - |

| Ar-C (ortho to CF₃) | ~ 125 | q | ~ 4 |

| C-CH₂SH | ~ 143 | s | - |

| CH₂ | ~ 28 | s | - |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Data from the structural isomer, m-trifluoromethylbenzyl mercaptan, suggests the following key absorptions[1].

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| S-H stretch | 2550 - 2600 | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-F stretch | 1350 - 1100 | Strong |

| C-S stretch | 700 - 600 | Weak-Medium |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The exact mass can be calculated for high-resolution mass spectrometry (HRMS).

| Parameter | Predicted Value |

| Molecular Formula | C₈H₇F₃S |

| Molecular Weight | 192.20 g/mol |

| Predicted m/z of Molecular Ion [M]⁺ | 192.02 |

| Key Fragmentation Peaks (m/z) | 173 ([M-F]⁺), 159 ([M-SH]⁺), 123 ([M-CF₃]⁺), 91 ([C₇H₇]⁺) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 4-(trifluoromethyl)phenylmethanethiol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition : Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Utilize proton decoupling to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution : Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal interference in the spectral regions of interest.

-

-

Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method.

-

Electron Ionization (EI) : Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI) : Can be used for less volatile or more fragile molecules.

-

-

Instrumentation : Analyze the sample using a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument.

-

Data Acquisition : Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions. For high-resolution mass spectrometry (HRMS), an instrument like a TOF or Orbitrap is required to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 4-(trifluoromethyl)phenylmethanethiol.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)phenylmethanethiol

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(Trifluoromethyl)phenylmethanethiol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecular structure with its proton environments.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for 4-(Trifluoromethyl)phenylmethanethiol is not readily accessible, a reliable prediction of the ¹H NMR spectrum can be made based on the analysis of its structural features and comparison with analogous compounds. The key proton environments are the thiol proton (-SH), the benzylic methylene protons (-CH₂-), and the aromatic protons on the para-substituted benzene ring.

The electron-withdrawing nature of the trifluoromethyl (-CF₃) group is anticipated to deshield the aromatic protons, causing a downfield shift in their resonance frequencies compared to unsubstituted phenylmethanethiol. The aromatic region is expected to present a characteristic AA'BB' system, which often simplifies to a pattern of two distinct doublets.

The predicted quantitative data for the ¹H NMR spectrum of 4-(Trifluoromethyl)phenylmethanethiol in a standard deuterated solvent like CDCl₃ are summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Thiol Proton (-SH) | 1.5 - 2.0 | Triplet (t) | 1H | ~8 Hz |

| Benzylic Protons (-CH₂) | ~3.8 | Doublet (d) | 2H | ~8 Hz |

| Aromatic Protons (ortho to -CH₂SH) | ~7.4 | Doublet (d) | 2H | ~8 Hz |

| Aromatic Protons (ortho to -CF₃) | ~7.6 | Doublet (d) | 2H | ~8 Hz |

Experimental Protocol

The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule such as 4-(Trifluoromethyl)phenylmethanethiol.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of 4-(Trifluoromethyl)phenylmethanethiol.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1]

-

NMR Tube: Transfer the final solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

-

Filtration: If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is recommended for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer probe. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to approximately 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

-

Temperature: The experiment is typically conducted at room temperature (around 298 K).

-

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: A baseline correction is applied to obtain a flat and level baseline across the spectrum.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

-

Integration: The relative areas under each signal are integrated to determine the ratio of protons in each unique environment.

-

Peak Picking: The chemical shift of each peak is determined. The splitting patterns and coupling constants are analyzed to elucidate the connectivity of the protons.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure of 4-(Trifluoromethyl)phenylmethanethiol and labels the distinct proton environments corresponding to the predicted ¹H NMR signals.

Caption: Molecular structure of 4-(Trifluoromethyl)phenylmethanethiol with proton labels.

References

An In-depth Technical Guide to the Predicted ¹³C NMR Chemical Shifts of 4-(Trifluoromethyl)phenylmethanethiol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the predicted ¹³C NMR chemical shifts for 4-(Trifluoromethyl)phenylmethanethiol. Due to the absence of publicly available experimental data for this specific compound, the chemical shifts presented herein are predicted based on the analysis of structurally related molecules. This document also outlines a standard experimental protocol for acquiring ¹³C NMR data and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for 4-(Trifluoromethyl)phenylmethanethiol. These predictions are derived from ¹³C NMR data of analogous compounds, including toluene, benzyl alcohol, thiophenol, and various 4-trifluoromethyl-substituted benzene derivatives. The chemical shifts of aromatic carbons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methylene thiol group. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-(Trifluoromethyl)phenylmethanethiol

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) | Notes |

| C1 | 143-146 | Singlet | Quaternary carbon attached to the CH₂SH group. Expected to be downfield due to deshielding from the aromatic ring. |

| C2, C6 | 129-132 | Doublet | Aromatic CH carbons ortho to the CH₂SH group. |

| C3, C5 | 125-127 | Quartet (J ≈ 3-4 Hz) | Aromatic CH carbons meta to the CH₂SH group and ortho to the CF₃ group. Coupling to fluorine is expected. |

| C4 | 128-131 | Quartet (J ≈ 30-35 Hz) | Quaternary aromatic carbon attached to the CF₃ group. Shows characteristic quartet splitting due to coupling with three fluorine atoms. |

| CF₃ | 123-126 | Quartet (J ≈ 270-275 Hz) | Carbon of the trifluoromethyl group, exhibiting a large coupling constant with the attached fluorine atoms. |

| CH₂ | 25-30 | Triplet | Methylene carbon of the thiol group. |

Disclaimer: The chemical shift values presented in this table are predictions based on data from structurally similar compounds and have not been experimentally verified for 4-(Trifluoromethyl)phenylmethanethiol.

Molecular Structure and Carbon Numbering

The structure of 4-(Trifluoromethyl)phenylmethanethiol with the carbon numbering corresponding to Table 1 is shown below.

Caption: Figure 1. Structure of 4-(Trifluoromethyl)phenylmethanethiol.

Standard Experimental Protocol for ¹³C NMR Spectroscopy

The following is a general methodology for acquiring a ¹³C NMR spectrum, applicable to a sample like 4-(Trifluoromethyl)phenylmethanethiol.

3.1. Sample Preparation

-

Weigh approximately 20-50 mg of the solid sample, 4-(Trifluoromethyl)phenylmethanethiol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and well-defined residual solvent peak.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is appropriate for the spectrometer's probe (typically around 4-5 cm).

3.2. NMR Spectrometer Setup and Data Acquisition

-

The ¹³C NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Insert the sample into the spectrometer's probe.

-

Tune and match the probe to the ¹³C frequency.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the acquisition parameters for a standard proton-decoupled ¹³C experiment. Typical parameters include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: Approximately 200-250 ppm to cover the expected range of carbon chemical shifts.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for qualitative spectra.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID).

3.3. Data Processing

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks if quantitative information is desired, although integration in ¹³C NMR is often not as straightforward as in ¹H NMR due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

-

Analyze the peak positions (chemical shifts) and multiplicities (if a coupled spectrum is acquired) to assign the signals to the respective carbon atoms in the molecule.

Logical Workflow for ¹³C NMR Data Acquisition and Analysis

The following diagram illustrates the logical steps involved in obtaining and interpreting a ¹³C NMR spectrum.

Caption: Figure 2. Workflow for 13C NMR Spectroscopy.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Trifluoromethyl)phenylmethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 4-(Trifluoromethyl)phenylmethanethiol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous compounds, including substituted benzyl mercaptans and molecules containing trifluoromethyl groups. The experimental protocols described herein are standard methodologies for the analysis of similar organic molecules.

Predicted Fragmentation Pathway

The fragmentation of 4-(Trifluoromethyl)phenylmethanethiol (C₈H₇F₃S, molecular weight: 192.20 g/mol ) under electron ionization (EI) is expected to proceed through several key steps, initiated by the formation of the molecular ion (M⁺•). The primary fragmentation events are anticipated to involve the cleavage of the benzylic C-S bond and the loss of the thiol group, as well as fragmentation involving the trifluoromethyl group.

The proposed fragmentation pathway begins with the molecular ion at m/z 192. A primary fragmentation is the cleavage of the C-S bond, leading to the formation of the stable 4-(trifluoromethyl)benzyl cation at m/z 159. This fragment is likely to be a prominent peak in the spectrum due to benzylic stabilization. Subsequent loss of a fluorine atom from this fragment could result in an ion at m/z 140. Another significant fragmentation route involves the loss of the SH radical, yielding a fragment at m/z 159. Further fragmentation of the aromatic ring and the trifluoromethyl group can lead to a variety of smaller ions.

Tabulated Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on the theoretical fragmentation pathway.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 192 | Molecular Ion | [C₈H₇F₃S]⁺• | The parent ion. |

| 159 | 4-(Trifluoromethyl)benzyl cation | [C₈H₆F₃]⁺ | Resulting from the loss of the •SH radical. Expected to be a major peak. |

| 145 | Tropylium-like ion | [C₇H₄F₃]⁺ | Rearrangement and loss of CH₂S from the molecular ion. |

| 127 | Phenyl cation with CF₂ | [C₇H₄F₂]⁺ | Loss of HF from the m/z 145 ion. |

| 91 | Tropylium ion | [C₇H₇]⁺ | Loss of the CF₃ and SH groups. |

| 69 | Trifluoromethyl cation | [CF₃]⁺ | Cleavage of the C-CF₃ bond. |

Experimental Protocols

A standard approach for analyzing 4-(Trifluoromethyl)phenylmethanethiol by mass spectrometry would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Sample Preparation: A dilute solution of 4-(Trifluoromethyl)phenylmethanethiol in a volatile organic solvent such as dichloromethane or methanol would be prepared. The concentration should be optimized to avoid detector saturation, typically in the range of 1-10 µg/mL.

Gas Chromatography (GC) Method:

-

Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, with a final hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Acquisition: Full scan mode to identify all fragment ions.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the analysis.

Caption: Proposed fragmentation pathway of 4-(Trifluoromethyl)phenylmethanethiol.

Caption: Experimental workflow for GC-MS analysis.

The Advent of the Trifluoromethylthio Group: A Technical Guide to its Discovery and Chemical History

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a pivotal strategy in modern medicinal and agricultural chemistry. Its distinctive properties, including high lipophilicity (Hansch constant π = 1.44) and potent electron-withdrawing nature, can significantly enhance the metabolic stability, membrane permeability, and overall efficacy of bioactive compounds.[1][2] This technical guide provides an in-depth exploration of the discovery and historical evolution of trifluoromethylated thiols, presenting a comprehensive overview of key synthetic milestones, detailed experimental methodologies, and the development of trifluoromethylthiolating agents.

Discovery and Early History: Taming a Reactive Moiety

The journey to controllably introduce the SCF3 group into organic frameworks began with the synthesis and study of highly reactive and hazardous gaseous reagents. While a singular "discovery" of the first trifluoromethylated thiol is not demarcated to a single publication, the foundational work in the late 1940s and early 1950s by chemists such as H. J. Emeléus and R. N. Haszeldine on organometallic fluorine compounds laid the groundwork for this new class of substances.[3] The first generation of practical trifluoromethylthiolating agents included the volatile and toxic gases, trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3).[4] These early reagents, while effective in radical reactions, posed significant handling and safety challenges, which greatly limited their widespread application and spurred the development of safer, more user-friendly alternatives.[4]

The Evolution of Trifluoromethylthiolating Agents

The quest for safer and more versatile methods to introduce the SCF3 group has led to a significant evolution in reagent design. This progression can be visualized as a shift from hazardous, volatile gases to stable, solid reagents, categorized by their mode of reactivity: electrophilic, nucleophilic, and radical.

Caption: Evolution of Trifluoromethylthiolating Agents.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and application of trifluoromethylated thiols, from the preparation of early gaseous reagents to modern trifluoromethylthiolation reactions.

Synthesis of Early Trifluoromethylthiolating Agents

3.1.1. Synthesis of Trifluoromethanesulfenyl Chloride (CF3SCl)

This protocol is adapted from historical methods and should be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures due to the high toxicity of the reagents and products.

-

Reaction: CF3SSCF3 + Cl2 → 2 CF3SCl

-

Procedure:

-

In a 10 L Hastelloy autoclave, charge 4,040 g of bis(trifluoromethyl) disulfide and 2,000 g of 96% sulfuric acid.

-

Pressurize the autoclave to 5 bar with nitrogen at 18 °C.

-

Over a period of 2 hours, pump 1,000 mL of liquid chlorine into the solution at 40 °C.

-

Stir the reaction mixture for an additional 12 hours at 40 °C, maintaining a pressure of 14 to 16 bar.

-

Purify the product by distillation to yield trifluoromethanesulfenyl chloride (boiling point: 0 °C).[5]

-

3.1.2. Synthesis of Bis(trifluoromethyl) Disulfide (CF3SSCF3)

This compound can be synthesized from the reaction of perchloromethyl mercaptan or thiophosgene with sodium fluoride.[1] An alternative modern, ex-situ generation method is also presented.

-

Ex-situ Generation from Langlois Reagent:

-

In a two-chamber reactor, activate the Langlois reagent (sodium trifluoromethanesulfinate) with triphenylphosphine (PPh3) and N-bromosuccinimide (NBS).

-

This one-step synthesis allows for the safe handling and immediate use of the volatile and toxic CF3SSCF3 in subsequent trifluoromethylthiolation reactions.[6]

-

Modern Trifluoromethylthiolation Reactions

The following diagram illustrates a general workflow for a modern trifluoromethylthiolation experiment.

Caption: Generalized Modern Trifluoromethylthiolation Workflow.

3.2.1. Electrophilic Trifluoromethylthiolation of Difluoro Enol Silyl Ethers

-

Reaction: (A generic reaction scheme would be placed here in a real document)

-

Procedure:

-

In a glovebox, combine the difluoro enol silyl ether (0.1 mmol), N-trifluoromethylthiodibenzenesulfonimide (39.7 mg, 0.1 mmol, 1.0 equiv), and potassium fluoride (KF) (5.8 mg, 0.1 mmol, 1.0 equiv).

-

Add 0.5 mL of dry acetonitrile (MeCN).

-

Stir the reaction mixture at room temperature for 3 hours.

-

After the reaction is complete, evaporate the solvent.

-

Isolate the product by silica gel column chromatography.[7]

-

3.2.2. Nucleophilic Dehydroxytrifluoromethylthiolation of Alcohols

-

Procedure:

-

Combine Silver(I) trifluoromethanethiolate (AgSCF3) (251 mg, 1.2 mmol, 3.0 eq.) and tetrabutylammonium iodide (TBAI) (1330 mg, 3.6 mmol, 9.0 eq.) in a Schlenk tube.

-

Mount a reflux condenser and backfill the tube with nitrogen.

-

Add toluene (4.0 mL) and the alcohol substrate (0.4 mmol, 1.0 eq.).

-

Place the tube in a preheated oil bath at 80 °C with vigorous stirring.

-

After 10 hours, cool the reaction mixture to room temperature and filter through a plug of silica, eluting with ethyl acetate.

-

Concentrate the filtrate and purify the product by column chromatography on silica gel.[8]

-

3.2.3. Radical Trifluoromethylthiolation of Thiols

-

Procedure:

-

Charge a reaction tube with the thiol or thiophenol (0.2 mmol), sodium trifluoromethanesulfinate (93.6 mg, 0.6 mmol), and iodine pentoxide (133.6 mg, 0.4 mmol).

-

Add DMSO (2.0 mL).

-

Stir the resulting mixture at 110 °C in a sealed tube for 24 hours.

-

After cooling to room temperature, quench the reaction and purify by flash silica gel column chromatography.[9]

-

Quantitative Data Summary

The following tables summarize quantitative data for a selection of trifluoromethylthiolation reactions, providing a comparative overview of different methodologies.

Table 1: Electrophilic Trifluoromethylthiolation of Difluoro Enol Silyl Ethers[7]

| Substrate (Difluoro Enol Silyl Ether of) | Product | Yield (%) |

| Trifluoroacetophenone | 2,2-Difluoro-1-phenyl-2-((trifluoromethyl)thio)ethan-1-one | 78 (NMR) |

| p-Phenyl-substituted ketone | 1-(Biphenyl-4-yl)-2,2-difluoro-2-((trifluoromethyl)thio)ethan-1-one | 78 |

| Naphthyl ketone | 2,2-Difluoro-1-(naphthalen-2-yl)-2-((trifluoromethyl)thio)ethan-1-one | 84 |

| Alkenyl difluoromethyl ketone | Corresponding trifluoromethylthiolated product | 60-70 |

Table 2: Nucleophilic Trifluoromethylthiolation of Aryl Halides and Alcohols

| Substrate | Reagent(s) | Conditions | Product | Yield (%) | Reference |

| 4-Iodonitrobenzene | CuSCF3, Ph3P | Toluene, 130 °C, 15 h | 1-Nitro-4-((trifluoromethyl)thio)benzene | High | [10] |

| 4-Methoxybenzyl alcohol | AgSCF3, TBAI | Toluene, 80 °C, 19 h | (4-Methoxybenzyl)(trifluoromethyl)sulfane | 67 | [8] |

| Iodopyridinones | (bpy)CuSCF3 | Not specified | Trifluoromethylthiolated pyridinones | Moderate to excellent | [11] |

Table 3: Radical Trifluoromethylthiolation of Thiols and Thiophenols[9]

| Substrate | Product | Yield (%) |

| Thiophenol | Phenyl(trifluoromethyl)sulfane | 74 |

| 4-Methylthiophenol | (4-Methylphenyl)(trifluoromethyl)sulfane | 89 |

| 4-Fluorothiophenol | (4-Fluorophenyl)(trifluoromethyl)sulfane | 76 |

| 4-Chlorothiophenol | (4-Chlorophenyl)(trifluoromethyl)sulfane | 82 |

| 2-Aminothiophenol | 2-((Trifluoromethyl)thio)aniline | 59 |

| Benzyl mercaptan | Benzyl(trifluoromethyl)sulfane | 84 |

Spectroscopic Data

Characterization of trifluoromethylated thiols relies heavily on NMR spectroscopy (¹H, ¹³C, and particularly ¹⁹F) and mass spectrometry.

¹⁹F NMR: The ¹⁹F NMR chemical shift of the SCF3 group is highly sensitive to its electronic environment. For aryl trifluoromethyl sulfides, the chemical shift typically appears in the range of -40 to -45 ppm relative to CCl3F.[9] For example, the ¹⁹F NMR signal for phenyl(trifluoromethyl)sulfane is observed at -42.77 ppm.[9]

Mass Spectrometry (GC-MS): The molecular ion peak is typically observed, along with characteristic fragmentation patterns. For phenyl(trifluoromethyl)sulfane, the calculated m/z for the molecular ion [C7H5F3S]⁺ is 178.01, with the found value being 178.02.[9]

Conclusion

The field of trifluoromethylated thiols has progressed significantly from its origins in the study of hazardous, reactive gases to the development of a diverse array of sophisticated and user-friendly synthetic methodologies. The unique properties conferred by the SCF3 group continue to make it a highly valuable functional group for the design of novel pharmaceuticals and agrochemicals. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to incorporate this important moiety into their synthetic targets.

References

- 1. Bis(trifluoromethyl) disulfide - Wikipedia [en.wikipedia.org]

- 2. CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride - Google Patents [patents.google.com]

- 3. 623. Organometallic fluorine compounds. Part I. The synthesis of trifluoromethyl and pentafluoroethyl mercurials - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis routes of Trifluoromethanesulfonyl chloride [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Enhanced Reactivity of the Thiol Group in 4-(Trifluoromethyl)phenylmethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)phenylmethanethiol is a thiol of significant interest in medicinal chemistry and drug development. The presence of the strongly electron-withdrawing trifluoromethyl group at the para position of the phenyl ring profoundly influences the reactivity of the thiol moiety. This technical guide provides an in-depth analysis of the acidity, nucleophilicity, and oxidation susceptibility of the thiol group in 4-(Trifluoromethyl)phenylmethanethiol, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts. Understanding these properties is crucial for the strategic design and synthesis of novel therapeutic agents and chemical probes.

Acidity of the Thiol Group

The acidity of a thiol, quantified by its pKa value, is a critical determinant of its reactivity. The electron-withdrawing nature of the trifluoromethyl group is anticipated to increase the acidity of the thiol in 4-(Trifluoromethyl)phenylmethanethiol compared to the unsubstituted phenylmethanethiol (benzyl mercaptan).

Estimated pKa Value

The Hammett equation is given by:

log(K/K₀) = ρσ

where:

-

K is the acid dissociation constant of the substituted compound.

-

K₀ is the acid dissociation constant of the unsubstituted compound.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

From this, the pKa can be estimated as: